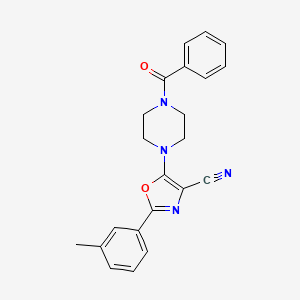
5-(4-benzoylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-benzoylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H20N4O2 and its molecular weight is 372.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-(4-benzoylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its oxazole ring, a piperazine moiety, and a benzoyl group, which contribute to its biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Antitumor Activity : Studies suggest that piperazine derivatives can inhibit cancer cell proliferation through modulation of apoptotic pathways and cell cycle arrest. The oxazole ring may enhance the binding affinity to target proteins involved in tumor growth regulation .
- Antimicrobial Properties : Preliminary tests have shown that derivatives with similar structures exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The presence of the piperazine group is often linked to enhanced membrane permeability, facilitating bacterial cell disruption .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related derivatives.
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Bacillus subtilis | 15 | Effective against Gram-positive bacteria. |
| Antifungal | Candida albicans | 20 | Comparable efficacy to standard antifungals. |
| Anticancer | MCF-7 (breast cancer) | IC50 10 | Induces apoptosis in cancer cells. |
| Cytotoxicity | HepG2 (liver cancer) | IC50 12 | Higher selectivity for cancer cells over normal cells. |
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Efficacy : A study conducted on a series of benzoxazole derivatives demonstrated significant cytotoxic effects on various cancer cell lines including MCF-7 and A549. The structure–activity relationship indicated that modifications to the piperazine moiety could enhance potency .
- Antimicrobial Screening : In a comprehensive antimicrobial evaluation, derivatives were tested against multiple pathogens. The results indicated a broad spectrum of activity with some compounds exhibiting lower MIC values than traditional antibiotics, suggesting potential for development into new antimicrobial agents .
- Neuropharmacological Effects : Research into piperazine derivatives has also highlighted their potential as neuroprotective agents. In vitro studies have shown that these compounds can modulate neurotransmitter systems, indicating possible applications in treating neurological disorders .
Propriétés
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-16-6-5-9-18(14-16)20-24-19(15-23)22(28-20)26-12-10-25(11-13-26)21(27)17-7-3-2-4-8-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAFRLLSBIVOHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













